molecular formula C13H17NO B15046373 N-(2-indan-5-yl-ethyl)-acetamide

N-(2-indan-5-yl-ethyl)-acetamide

Cat. No.: B15046373
M. Wt: 203.28 g/mol
InChI Key: JIGTWBQIKYYDJQ-UHFFFAOYSA-N
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Description

N-(2-indan-5-yl-ethyl)-acetamide is a synthetic organic compound that belongs to the class of amides. This compound features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, attached to an acetamide group through an ethyl linker. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-indan-5-yl-ethyl)-acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-indan-5-yl-ethylamine.

    Acylation Reaction: The amine group of 2-indan-5-yl-ethylamine is then acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-indan-5-yl-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amide group or other parts of the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the indane ring or the ethyl linker.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-indan-5-yl-ethyl)-acetamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-indan-5-yl-ethyl)-benzamide: Similar structure with a benzamide group instead of an acetamide group.

    N-(2-indan-5-yl-ethyl)-propionamide: Similar structure with a propionamide group.

    N-(2-indan-5-yl-ethyl)-butyramide: Similar structure with a butyramide group.

Uniqueness

N-(2-indan-5-yl-ethyl)-acetamide is unique due to its specific combination of the indane moiety and the acetamide group, which may confer distinct biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide

InChI

InChI=1S/C13H17NO/c1-10(15)14-8-7-11-5-6-12-3-2-4-13(12)9-11/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)

InChI Key

JIGTWBQIKYYDJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC2=C(CCC2)C=C1

Origin of Product

United States

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